1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol is a compound with the molecular formula C13H17NO3 and a molecular weight of 235.279 g/mol . This compound features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzo[d][1,3]dioxole derivatives.
Reaction Conditions: A common synthetic route involves the alkylation of piperidine with a benzo[d][1,3]dioxole derivative under basic conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol can be compared with similar compounds such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-piperidin-1-ylpropan-1-one: This compound has a similar structure but differs in the position and type of substituents.
Piribedil: A compound with a similar benzo[d][1,3]dioxole moiety but different pharmacological properties.
Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[d][1,3]dioxole core but have different functional groups attached, leading to varied biological activities.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-2-1-5-14(8-11)7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,15H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJFLNCWHDQEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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